Hydroquinone ditosylate

CAS No.: 2581-43-3

Cat. No.: VC3894167

Molecular Formula: C20H18O6S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2581-43-3 |

|---|---|

| Molecular Formula | C20H18O6S2 |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | [4-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C20H18O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |

| Standard InChI Key | VTSNEDSSUJGUGK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Structure and Identification

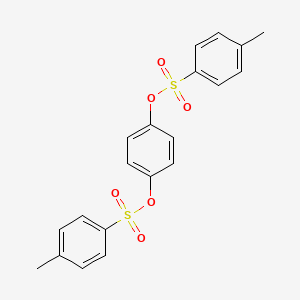

Hydroquinone ditosylate consists of a hydroquinone core (1,4-dihydroxybenzene) where both hydroxyl groups are substituted with tosyl (-toluenesulfonyl) groups. The molecular structure is confirmed by its SMILES notation:

The InChI key, , uniquely identifies the compound in chemical databases . X-ray crystallography data (CCDC 633656) reveals a planar benzene ring with tosyl groups in para positions, stabilized by sulfonyl-oxygen interactions .

Table 1: Key Structural and Identification Data

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 2581-43-3 |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |

| InChI Key | VTSNEDSSUJGUGK-UHFFFAOYSA-N |

Synthesis and Production

The synthesis of hydroquinone ditosylate typically involves the tosylation of hydroquinone. This is achieved by reacting hydroquinone with two equivalents of tosyl chloride () in the presence of a base, such as pyridine or triethylamine, to neutralize the generated HCl . The reaction proceeds via nucleophilic acyl substitution:

Alternative methods include the use of tosyl anhydride or tosyl imidazole as sulfonating agents . Industrial-scale production often optimizes solvent systems (e.g., dichloromethane or tetrahydrofuran) to enhance yield and purity.

Physicochemical Properties

Hydroquinone ditosylate is a white crystalline solid with limited solubility in polar solvents but moderate solubility in chlorinated solvents. Its collision cross-section (CCS) values, critical for mass spectrometric identification, vary by adduct:

Table 2: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 419.06175 | 193.4 |

| [M+Na] | 441.04369 | 207.0 |

| [M-H] | 417.04719 | 197.3 |

Thermal analysis indicates a melting point above 200°C, with decomposition observed at higher temperatures due to sulfonyl group instability .

Applications in Organic Synthesis

Hydroquinone ditosylate’s utility stems from its role as a bifunctional electrophile. Key applications include:

Nucleophilic Substitution Reactions

The tosyl groups act as excellent leaving groups, enabling displacement by nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium azide yields 1,4-diazidobenzene, a precursor to high-energy materials .

Polymer Chemistry

As a crosslinking agent, hydroquinone ditosylate facilitates the synthesis of polyethers and polyesters. Its rigid aromatic core enhances thermal stability in resulting polymers .

Protecting Group Strategy

In multistep syntheses, the tosyl groups protect hydroxyl functionalities, allowing selective transformations at other sites. Subsequent deprotection (e.g., via hydrolysis) regenerates the hydroquinone moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume